2-(Benzo[d]isoxazol-3-yl)acetaldehyde is an organic compound characterized by the presence of a benzo[d]isoxazole moiety attached to an acetaldehyde group. This compound is part of a larger class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The benzo[d]isoxazole structure is notable for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.
The compound can be synthesized through various chemical methods, often involving the manipulation of precursors derived from benzene derivatives and isoxazole formations. Research articles and patents provide insights into the synthesis and applications of related compounds, highlighting the significance of this class in pharmaceutical research.
2-(Benzo[d]isoxazol-3-yl)acetaldehyde belongs to the category of benzisoxazole derivatives. Benzisoxazoles are classified as heterocyclic compounds containing both oxygen and nitrogen atoms within their ring structure, which contributes to their unique chemical properties and biological activities.
The synthesis of 2-(Benzo[d]isoxazol-3-yl)acetaldehyde can be achieved through several methods, primarily involving the formation of the isoxazole ring followed by the introduction of the acetaldehyde functionality. A common approach includes:
The reaction conditions typically involve temperatures ranging from room temperature to reflux conditions, depending on the specific reagents used. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(Benzo[d]isoxazol-3-yl)acetaldehyde features a benzene ring fused with an isoxazole ring, with an aldehyde functional group (-CHO) attached to the carbon adjacent to the nitrogen atom in the isoxazole ring.
2-(Benzo[d]isoxazol-3-yl)acetaldehyde can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control and solvent choice (e.g., ethanol or dichloromethane), which influence reaction rates and yields.
Characterization through spectroscopic methods confirms its identity and purity, while thermal analysis may provide insights into its stability profile.
2-(Benzo[d]isoxazol-3-yl)acetaldehyde has potential applications in medicinal chemistry due to its structural features that allow for modification and optimization for biological activity. It may serve as a precursor for synthesizing more complex pharmaceutical agents targeting various diseases, including cancer and infectious diseases. Additionally, its derivatives have been explored for their antimicrobial properties, showcasing their utility in developing new therapeutic agents .
The synthesis of 2-(Benzo[d]isoxazol-3-yl)acetaldehyde (CAS: 50471-23-3, C₉H₇NO₂) relies on sequential transformations starting from accessible benzo[d]isoxazole precursors. A validated three-step route begins with ethyl benzo[d]isoxazole-3-carboxylate as the foundational intermediate. This ester undergoes nucleophilic addition with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at −78°C, yielding a ketone intermediate. Subsequent treatment with acetonitrile (CH₃CN) and sodium hydride (NaH) induces a Kowalsky-type reaction, generating the α-ketonitrile derivative. The critical acetaldehyde functionality is installed via Rosenmund reduction using palladium on barium sulfate (Pd/BaSO₄) under hydrogen atmosphere, achieving chemoselective aldehyde formation without over-reduction [2] [5].
Alternative pathways employ 3-(bromomethyl)benzo[d]isoxazole as a key electrophile. Reaction with triethyl orthoformate in acidic ethanol generates the diethyl acetal, which undergoes acid-catalyzed hydrolysis (e.g., aqueous HCl) to unmask the aldehyde group. This approach avoids pyrophoric reagents and affords the target compound in 65–78% overall yield [5].
Table 1: Multi-Step Synthesis of 2-(Benzo[d]isoxazol-3-yl)acetaldehyde
Starting Material | Key Reagents/Steps | Intermediate | Final Yield |
---|---|---|---|
Ethyl benzo[d]isoxazole-3-carboxylate | 1. MeMgBr/THF; 2. CH₃CN/NaH; 3. Pd/BaSO₄/H₂ | α-Ketonitrile | 62% |
3-(Bromomethyl)benzo[d]isoxazole | 1. HC(OEt)₃/H⁺; 2. H₃O⁺ hydrolysis | Diethyl acetal | 78% |
Critical intermediates govern synthetic efficiency:
Steric and electronic effects of the benzo[d]isoxazole ring influence intermediate stability. Electron-withdrawing substituents at C5 (e.g., Cl, CF₃) accelerate nucleophilic additions but may promote aldehyde hydration in aqueous media.
Cyclization methodologies for benzo[d]isoxazole synthesis impact acetaldehyde accessibility:
Late-stage aldehyde installation employs Pinnick oxidation: 3-(2-Hydroxyethyl)benzo[d]isoxazole intermediates, accessible from epoxide ring-opening or borane reduction of acrylic acids, undergo TEMPO/NaClO₂ oxidation at pH 6–7, preserving the labile N–O bond [3].
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Throughput | High (combinatorial libraries via resin splitting) | Moderate (batch-wise processing) |
Purification | Simplified (filtration/washing) | Requires chromatography |
Functional Group Tolerance | Limited (matrix-sensitive reagents) | Broad |
Yield of Acetaldehyde | ~50–70% (post-cleavage) | 62–85% |
Key Steps | 1. Rink amide resin loading; 2. Enaminone formation; 3. Cyclative cleavage | 1. Grignard addition; 2. Ketonitrile hydrolysis |
Solid-phase routes anchor precursors like 3-(bromomethyl)benzo[d]isoxazole to Rink amide resin via amide coupling (EDC·HCl/DMAP). Subsequent enaminone formation with DMF-DMA and cyclization with NH₂OH·HCl yields resin-bound isoxazolines. Acid cleavage (TFA/CH₂Cl₂) releases the core, but aldehyde installation requires postsynthetic oxidation, risking resin degradation [7]. Solution-phase synthesis offers superior flexibility for sensitive transformations like low-temperature (−78°C) nucleophilic additions and controlled reductions, albeit with purification challenges [5] [7].
Table 2: Clinically Relevant Compounds Derived from 2-(Benzo[d]isoxazol-3-yl)acetaldehyde
Compound Name | Therapeutic Category | Key Structural Features |
---|---|---|
NY0561/NY0562 | EPAC antagonists | 3-(Acetaldehyde)-modified isoxazole-arylhydrazone hybrids |
Valdecoxib analogs | COX-2 inhibitors | 5-Aryl substitution on benzoisoxazole core |
Zonisamide derivatives | Anticonvulsants | Sulfonamide-functionalized acetaldehyde |
Concluding Remarks
2-(Benzo[d]isoxazol-3-yl)acetaldehyde serves as a linchpin for synthesizing pharmacologically active hybrids. Advances in catalytic cyclization and solvent-free techniques have enhanced its accessibility, while comparative studies highlight context-dependent advantages of solid-phase versus solution-phase routes. Future methodologies will likely focus on enantioselective derivatization and flow-chemistry applications to expand its synthetic utility.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7